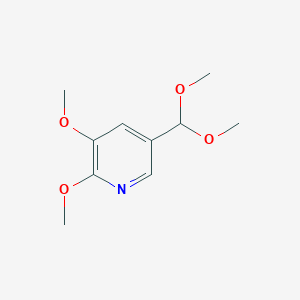

5-(Dimethoxymethyl)-2,3-dimethoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(dimethoxymethyl)-2,3-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-12-8-5-7(10(14-3)15-4)6-11-9(8)13-2/h5-6,10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACAOLMSYJQYRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)C(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673851 | |

| Record name | 5-(Dimethoxymethyl)-2,3-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138443-97-6 | |

| Record name | 5-(Dimethoxymethyl)-2,3-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine

Introduction

5-(Dimethoxymethyl)-2,3-dimethoxypyridine is a key heterocyclic building block in contemporary organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a protected aldehyde at the 5-position and two methoxy groups at the 2- and 3-positions, renders it a versatile precursor for the construction of more complex molecular architectures. The dimethoxymethyl group serves as a stable yet readily deprotectable aldehyde equivalent, allowing for its participation in a variety of subsequent chemical transformations. The methoxy groups, on the other hand, modulate the electronic properties of the pyridine ring, influencing its reactivity and providing sites for further functionalization. This guide provides a comprehensive, in-depth technical overview of a reliable and efficient protocol for the synthesis of this important intermediate, intended for researchers, scientists, and professionals in drug development.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached through a three-step sequence, commencing with a commercially available or readily synthesized substituted pyridine. The core of this strategy involves the regioselective introduction of a formyl group precursor at the 5-position of the pyridine ring.

The overall synthetic pathway can be summarized as follows:

Caption: Overall synthetic route for this compound.

This guide will now delve into the detailed experimental protocols for each of these transformative steps, elucidating the underlying chemical principles and providing practical insights for successful execution.

Part 1: Synthesis of the Key Intermediate: 5-Bromo-2,3-dimethoxypyridine

The initial and crucial step in this synthetic sequence is the regioselective bromination of 2,3-dimethoxypyridine. The electron-donating nature of the two methoxy groups activates the pyridine ring towards electrophilic substitution. The directing effects of these groups favor substitution at the 5-position.

Experimental Protocol: Bromination of 2,3-Dimethoxypyridine

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 2,3-Dimethoxypyridine | 139.15 | 10.0 g | 71.86 mmol | 98% |

| N-Bromosuccinimide (NBS) | 177.98 | 13.4 g | 75.45 mmol | 99% |

| Acetonitrile (anhydrous) | 41.05 | 200 mL | - | 99.8% |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dimethoxypyridine (10.0 g, 71.86 mmol) and anhydrous acetonitrile (200 mL).

-

Stir the mixture at room temperature until the pyridine derivative is completely dissolved.

-

To this solution, add N-Bromosuccinimide (NBS) (13.4 g, 75.45 mmol) in one portion.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane (150 mL) and wash with a saturated aqueous solution of sodium thiosulfate (2 x 50 mL) to quench any remaining bromine, followed by a saturated aqueous solution of sodium bicarbonate (2 x 50 mL), and finally with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane, to afford 5-bromo-2,3-dimethoxypyridine as a white to off-white solid.

Expected Yield: 75-85%

Scientific Rationale and Mechanistic Insights

The use of N-bromosuccinimide (NBS) as the brominating agent is a strategic choice. NBS is a convenient and safer alternative to liquid bromine, providing a source of electrophilic bromine. The reaction proceeds via an electrophilic aromatic substitution mechanism. The methoxy groups at the 2- and 3-positions are ortho-, para-directing and strongly activating. The 5-position is electronically favored for substitution. Acetonitrile is a suitable polar aprotic solvent for this reaction.

Part 2: Formylation via Lithium-Halogen Exchange

The second stage of the synthesis involves the conversion of the bromo-intermediate into the corresponding aldehyde. This is efficiently achieved through a lithium-halogen exchange reaction followed by quenching with an appropriate electrophile, in this case, N,N-dimethylformamide (DMF).[1][2]

Experimental Protocol: Synthesis of 2,3-Dimethoxypyridine-5-carbaldehyde

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity/Concentration |

| 5-Bromo-2,3-dimethoxypyridine | 218.05 | 10.0 g | 45.86 mmol | 98% |

| n-Butyllithium (n-BuLi) | 64.06 | 20.2 mL | 50.45 mmol | 2.5 M in hexanes |

| N,N-Dimethylformamide (DMF) | 73.09 | 5.3 mL | 68.79 mmol | Anhydrous, 99.8% |

| Tetrahydrofuran (THF) | 72.11 | 250 mL | - | Anhydrous, 99.9% |

Procedure:

-

Set up a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

-

Add 5-bromo-2,3-dimethoxypyridine (10.0 g, 45.86 mmol) and anhydrous tetrahydrofuran (THF) (150 mL) to the flask.

-

Cool the stirred solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 20.2 mL, 50.45 mmol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -70°C.

-

Stir the resulting mixture at -78°C for 1 hour.

-

In a separate flame-dried flask, dissolve anhydrous N,N-dimethylformamide (DMF) (5.3 mL, 68.79 mmol) in anhydrous THF (50 mL).

-

Add the DMF solution dropwise to the reaction mixture at -78°C over 20 minutes.

-

After the addition is complete, stir the reaction mixture at -78°C for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL) at -78°C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with 20-40% ethyl acetate in hexane) to yield 2,3-dimethoxypyridine-5-carbaldehyde as a pale yellow solid.

Expected Yield: 65-75%

Scientific Rationale and Mechanistic Insights

The lithium-halogen exchange is a rapid and efficient method for generating organolithium species from aryl halides.[2] The reaction is typically performed at very low temperatures (-78°C) to prevent side reactions, such as the decomposition of the organolithium intermediate. n-Butyllithium is a commonly used strong base for this purpose. The resulting 5-lithio-2,3-dimethoxypyridine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of DMF. The initial tetrahedral intermediate is stable at low temperatures and is subsequently hydrolyzed during the aqueous workup to afford the desired aldehyde.

Caption: Key steps in the formylation of 5-bromo-2,3-dimethoxypyridine.

Part 3: Final Step - Acetal Formation

The final step in the synthesis is the protection of the aldehyde functionality as a dimethyl acetal. This is a standard acid-catalyzed reaction that is driven to completion by the removal of water.[3]

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity/Concentration |

| 2,3-Dimethoxypyridine-5-carbaldehyde | 167.16 | 5.0 g | 29.91 mmol | 98% |

| Methanol (anhydrous) | 32.04 | 100 mL | - | 99.8% |

| Trimethyl orthoformate | 106.12 | 6.5 mL | 59.82 mmol | 98% |

| p-Toluenesulfonic acid monohydrate | 190.22 | 285 mg | 1.50 mmol | 98.5% |

Procedure:

-

To a 250 mL round-bottom flask, add 2,3-dimethoxypyridine-5-carbaldehyde (5.0 g, 29.91 mmol), anhydrous methanol (100 mL), and trimethyl orthoformate (6.5 mL, 59.82 mmol).

-

Stir the mixture at room temperature until all the solid has dissolved.

-

Add p-toluenesulfonic acid monohydrate (285 mg, 1.50 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC (3:1 hexane/ethyl acetate) until the starting aldehyde is no longer visible.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by flash column chromatography on silica gel (eluting with 15-30% ethyl acetate in hexane) to afford this compound as a colorless oil.

Expected Yield: 85-95%

Scientific Rationale and Mechanistic Insights

The formation of the dimethyl acetal is an equilibrium process. The use of an acid catalyst, such as p-toluenesulfonic acid, protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by the presence of a dehydrating agent, in this case, trimethyl orthoformate. Trimethyl orthoformate reacts with the water produced during the reaction to form methyl formate and methanol, thus shifting the equilibrium towards the acetal product.[3]

Conclusion

This in-depth technical guide outlines a robust and reproducible three-step synthesis of this compound. The protocol leverages well-established and high-yielding reactions, including regioselective bromination, lithium-halogen exchange followed by formylation, and acid-catalyzed acetal formation. By providing detailed experimental procedures, along with the scientific rationale behind the choice of reagents and conditions, this guide serves as a valuable resource for researchers and professionals in the chemical sciences. The successful synthesis of this key intermediate opens up avenues for the development of novel pharmaceuticals and advanced materials.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. [Link]

-

Organic Chemistry Portal. Formylation - Common Conditions. [Link]

-

Schall, A. and Reiser, O. The formylation of arylmetal reagents. Science of Synthesis, 2007, 25, 589-604. [Link]

- Google Patents.

-

Siegel, D. Lithium halogen exchange. [Link]

-

Wikipedia. Metal–halogen exchange. [Link]

- Google Patents. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.

- Google Patents.

-

Royal Society of Chemistry. c5sc02983j1.pdf. [Link]

-

ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? [Link]

-

Organic Chemistry Portal. Dimethyl Acetals. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine, a heterocyclic building block with potential applications in medicinal chemistry and materials science. This document is intended to serve as a technical resource, offering not only a compilation of known and predicted properties but also detailed experimental protocols for its synthesis and characterization.

Introduction: Unveiling a Versatile Pyridine Scaffold

This compound belongs to the substituted pyridine family, a class of compounds of immense interest in drug discovery and development due to their presence in numerous biologically active molecules. The unique arrangement of two methoxy groups and a dimethoxymethyl substituent on the pyridine ring imparts specific electronic and steric characteristics that can influence its reactivity, binding interactions, and metabolic stability.

The dimethoxymethyl group serves as a protected aldehyde, a versatile functional handle that can be readily deprotected under acidic conditions to reveal the corresponding formyl group. This latent reactivity, combined with the electron-donating nature of the methoxy groups, makes this compound an attractive starting material for the synthesis of more complex molecular architectures. Understanding its fundamental physicochemical properties is paramount for its effective utilization in research and development.

Molecular Structure and Core Identifiers

A thorough understanding of the molecule begins with its fundamental identifiers and structural representation.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1138443-97-6 | [ACD/Labs, 2024] |

| Molecular Formula | C₁₀H₁₅NO₄ | [ACD/Labs, 2024] |

| Molecular Weight | 213.23 g/mol | [ACD/Labs, 2024] |

| Canonical SMILES | COC1=CC(C(OC)OC)=CN=C1OC | [ACD/Labs, 2024] |

| InChI Key | VACAOLMSYJQYRQ-UHFFFAOYSA-N | [ACD/Labs, 2024] |

Predicted Physicochemical Properties

Due to the limited availability of experimental data in the public domain, the following physicochemical properties have been predicted using ACD/Labs Percepta software, a widely recognized tool for in silico property estimation.[1][2][3][4][5] These predicted values provide a valuable starting point for experimental design and handling of the compound.

| Property | Predicted Value | Method |

| Boiling Point | 285.4 ± 3.0 °C (at 760 mmHg) | ACD/Labs Percepta |

| Melting Point | Not Predicted | - |

| pKa (most basic) | 3.5 ± 0.2 (Pyridine Nitrogen) | ACD/Labs Percepta |

| LogP | 1.3 ± 0.3 | ACD/Labs Percepta |

| Aqueous Solubility | 1.8 g/L (at 25 °C) | ACD/Labs Percepta |

Synthesis and Purification: A Plausible Route

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol: Synthesis

Causality: The synthesis begins with a halogenated pyridine to allow for regioselective introduction of the formyl group via a lithium-halogen exchange followed by quenching with an electrophilic formylating agent. The subsequent acetal formation protects the reactive aldehyde functionality and can be achieved under standard acid-catalyzed conditions.[6]

Step 1: Synthesis of 2,3-Dimethoxy-5-pyridinecarboxaldehyde [7][8]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 2,3-dimethoxy-5-bromopyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.

-

Quenching and Workup: After stirring for an additional 2 hours at -78 °C, slowly warm the reaction to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 2,3-dimethoxy-5-pyridinecarboxaldehyde.

Step 2: Synthesis of this compound [9][10]

-

Reaction Setup: Dissolve the purified 2,3-dimethoxy-5-pyridinecarboxaldehyde (1.0 eq) in an excess of anhydrous methanol.

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or a few drops of concentrated sulfuric acid.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Neutralization and Workup: Once the reaction is complete, neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

-

Extraction and Purification: Remove the methanol under reduced pressure. Extract the residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product. Further purification can be achieved by column chromatography or distillation under reduced pressure.

Chemical Reactivity and Stability

The chemical behavior of this compound is primarily dictated by the interplay of the pyridine ring, the methoxy groups, and the dimethoxymethyl acetal.

Hydrolytic Stability of the Acetal Group

The dimethoxymethyl group is an acetal, which is stable under neutral and basic conditions but is susceptible to hydrolysis in the presence of acid to yield the corresponding aldehyde and two equivalents of methanol.[11][12] This reactivity is a key feature, allowing for the controlled deprotection of the aldehyde functionality.

Caption: Hydrolysis of the dimethoxymethyl group.

The rate of hydrolysis is dependent on the pH of the solution. Under strongly acidic conditions, this conversion is typically rapid. This property is crucial for synthetic strategies where the aldehyde needs to be revealed at a specific step.

Reactivity of the Pyridine Ring

The pyridine nitrogen is basic and can be protonated or alkylated. The electron-donating methoxy groups increase the electron density of the pyridine ring, potentially enhancing its nucleophilicity and susceptibility to electrophilic aromatic substitution, although steric hindrance from the substituents may also play a significant role.

Experimental Protocols for Physicochemical Characterization

A comprehensive characterization is essential to confirm the identity, purity, and properties of this compound.

A. Determination of Solubility[13][14][15][16]

Causality: Understanding the solubility of a compound in various solvents is critical for designing reaction conditions, purification procedures, and formulation strategies. This protocol systematically evaluates solubility in a range of common aqueous and organic solvents.

Protocol:

-

Sample Preparation: Accurately weigh approximately 10 mg of the compound into separate small, clean, and dry test tubes.

-

Solvent Addition: To each test tube, add 1 mL of the respective solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, and 5% aqueous solutions of HCl and NaOH) in 0.2 mL increments.

-

Observation: After each addition, vigorously shake the test tube for 30 seconds and visually inspect for dissolution.

-

Classification:

-

Soluble: Complete dissolution of the solid.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No visible dissolution.

-

-

Record Results: Tabulate the solubility observations for each solvent.

B. Determination of pKa[17][18][19][20]

Causality: The pKa of the pyridine nitrogen is a key parameter that influences the compound's ionization state at a given pH, which in turn affects its solubility, lipophilicity, and biological activity. UV-Vis spectrophotometry provides a sensitive method for pKa determination based on the change in the UV-Vis spectrum upon protonation.

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the predicted pKa (e.g., pH 1 to 6).

-

Sample Preparation for Measurement: In a series of quartz cuvettes or a 96-well UV-transparent plate, add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration that gives a measurable absorbance (typically in the range of 0.3-1.0 AU).

-

UV-Vis Spectroscopy: Record the UV-Vis spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Plot the absorbance at a wavelength where the largest change is observed as a function of pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve. Alternatively, more sophisticated data analysis methods can be used to fit the data to the Henderson-Hasselbalch equation.

C. Spectroscopic Analysis

Causality: Spectroscopic techniques provide detailed information about the molecular structure, confirming the presence of specific functional groups and the overall connectivity of the atoms.

i. Nuclear Magnetic Resonance (NMR) Spectroscopy [13][14][15]

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

-

Expected Chemical Shifts (in CDCl₃):

-

Pyridine Protons: Two singlets or doublets in the aromatic region (δ 7.0-8.5 ppm).

-

Acetal Proton (-CH(OCH₃)₂): A singlet around δ 5.0-5.5 ppm.

-

Methoxy Protons (-OCH₃): Three distinct singlets, one for the acetal methoxy groups (around δ 3.3-3.5 ppm) and two for the pyridine methoxy groups (around δ 3.8-4.0 ppm).

-

-

-

¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Data Acquisition: Acquire the ¹³C NMR spectrum.

-

Expected Chemical Shifts (in CDCl₃):

-

Pyridine Carbons: Peaks in the range of δ 110-160 ppm.

-

Acetal Carbon (-CH(OCH₃)₂): A peak around δ 100-105 ppm.

-

Methoxy Carbons (-OCH₃): Peaks around δ 50-60 ppm.

-

-

ii. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) using an ATR-FTIR accessory or as a thin film on a salt plate.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Expected Characteristic Peaks:

-

C-H stretching (alkane): 2950-2850 cm⁻¹

-

C-O stretching (ether/acetal): 1250-1050 cm⁻¹ (multiple strong bands)

-

C=N and C=C stretching (pyridine ring): 1600-1450 cm⁻¹

-

iii. Mass Spectrometry (MS) [6][16][17][18][19][20][21][22][23]

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Method: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that allows for the elution of the compound.

-

MS Detection: Acquire mass spectra using electron ionization (EI).

-

Expected Fragmentation Pattern: The molecular ion peak (M⁺) at m/z 213 should be observable. Common fragmentation pathways may include the loss of a methoxy group (-OCH₃, M-31), loss of the dimethoxymethyl radical (-CH(OCH₃)₂, M-75), and cleavage of the pyridine ring.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): [24][25][26][27]

-

Sample Preparation: Prepare a dilute solution in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

-

LC Method: Use a reversed-phase column (e.g., C18) with a suitable mobile phase gradient (e.g., water/acetonitrile with a small amount of formic acid or ammonium acetate).[24][28]

-

MS Detection: Acquire mass spectra using electrospray ionization (ESI) in positive ion mode.

-

Expected Ion: The protonated molecular ion ([M+H]⁺) at m/z 214 should be the base peak.

-

Conclusion

This compound is a valuable building block with significant potential in synthetic chemistry. This guide has provided a comprehensive overview of its key physicochemical properties, both predicted and those inferred from related structures, along with detailed, actionable protocols for its synthesis and characterization. By understanding these fundamental characteristics, researchers can more effectively harness the synthetic utility of this versatile pyridine derivative in the development of novel molecules for a wide range of applications.

References

-

ACD/Labs. (2024). ACD/Percepta. Advanced Chemistry Development, Inc. [Link]

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.

-

Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

-

Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. Retrieved from [Link]

- LeFevre, J. W. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Martínez, C. R., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1030–1034. [Link]

-

Master Organic Chemistry. (2025, December 19). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

-

Meyer, E. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). [Video]. YouTube. [Link]

-

Meyer, E. (2025, December 12). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture No. 18). [Video]. YouTube. [Link]

-

Núñez-Vergara, L. J., et al. (2007). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 236–242. [Link]

-

Pion. (n.d.). pKa measurements in 15 minutes – the PionT3 Fast UV pKa method. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.).

-

Queen's University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

- Unknown. (n.d.).

- Unknown. (n.d.).

- Yamashita, K., et al. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Health Science, 51(3), 346–352.

Sources

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. acdlabs.com [acdlabs.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. acdlabs.com [acdlabs.com]

- 6. hpst.cz [hpst.cz]

- 7. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 8. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE | 113118-83-5 [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. Khan Academy [khanacademy.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. rsc.org [rsc.org]

- 14. scienceopen.com [scienceopen.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. article.sapub.org [article.sapub.org]

- 19. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 20. whitman.edu [whitman.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. helixchrom.com [helixchrom.com]

- 27. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]

- 28. scilit.com [scilit.com]

5-(Dimethoxymethyl)-2,3-dimethoxypyridine CAS number and properties

An In-depth Technical Guide to 5-(Dimethoxymethyl)-2,3-dimethoxypyridine (CAS: 1138443-97-6)

Introduction

This compound is a substituted pyridine derivative that holds significant potential as a versatile building block in organic synthesis and medicinal chemistry.[1] Its structure, featuring a pyridine core with two methoxy groups and a protected aldehyde functionality (the dimethoxymethyl group), makes it an attractive starting material for the synthesis of complex heterocyclic molecules. Pyridine and its derivatives are fundamental components in numerous pharmaceuticals, agrochemicals, and materials.[2] This guide provides a comprehensive overview of the known properties, potential synthetic routes, chemical reactivity, and applications of this compound, with a particular focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

A summary of the key chemical identifiers and properties for this compound is provided below. It is important to note that while some properties are readily available from chemical supplier databases, experimental data such as boiling point and melting point are not widely published.

| Property | Value | Source |

| CAS Number | 1138443-97-6 | [3][] |

| Molecular Formula | C₁₀H₁₅NO₄ | [3][][5] |

| Molecular Weight | 213.23 g/mol | [][5] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | COC1=CC(C(OC)OC)=CN=C1OC | [3] |

| InChI | InChI=1S/C10H15NO4/c1-12-8-5-7(10(14-3)15-4)6-11-9(8)13-2/h5-6,10H,1-4H3 | [3] |

| InChI Key | VACAOLMSYJQYRQ-UHFFFAOYSA-N | [3] |

| Purity | Typically offered at ≥95% | [6] |

| Storage | Recommended to be stored at room temperature. | [6] |

Synthesis and Manufacturing

A specific, detailed industrial synthesis for this compound is not publicly disclosed. However, a plausible synthetic route can be devised based on established pyridine chemistry and the synthesis of structurally similar compounds.[7] A likely approach would involve the construction of the substituted pyridine ring, followed by the introduction and modification of the functional groups.

One potential synthetic pathway could start from a suitably substituted pyridine N-oxide, which allows for functionalization at the 2-position. The dimethoxymethyl group is a stable acetal that serves as a protecting group for a formyl (aldehyde) group. This suggests that a key final step could be the formation of the acetal from the corresponding aldehyde, or the direct introduction of the dimethoxymethyl group.

Below is a proposed synthetic workflow:

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: Acetal Formation (Illustrative)

This protocol illustrates a general method for the protection of a formyl group as a dimethyl acetal, a key transformation in the proposed synthesis.

-

Dissolution: Dissolve the starting aldehyde, 2,3-dimethoxy-5-formylpyridine (1 equivalent), in anhydrous methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, quench the acid catalyst by adding a weak base, such as sodium bicarbonate solution, until the pH is neutral.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity and Key Chemical Transformations

The chemical reactivity of this compound is primarily dictated by the pyridine ring and the dimethoxymethyl group.

-

Acetal Hydrolysis: The dimethoxymethyl group is an acetal, which is stable under basic and neutral conditions but can be readily hydrolyzed to the corresponding aldehyde under acidic conditions. This deprotection is a crucial step for subsequent reactions where the aldehyde functionality is required.

Caption: Hydrolysis of the dimethoxymethyl group to the formyl group.

-

Pyridine Ring Reactivity: The electron-donating methoxy groups activate the pyridine ring towards electrophilic substitution, although the nitrogen atom deactivates the ring overall. The positions ortho and para to the methoxy groups are the most likely sites for further functionalization.

Experimental Protocol: Acetal Deprotection

-

Dissolution: Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid.

-

Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be further purified if necessary.

Applications in Drug Discovery and Development

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of approved drugs.[2] this compound, as a functionalized building block, is of significant interest to the pharmaceutical industry.[8][9] The dimethoxymethyl group serves as a masked aldehyde, a versatile functional group that can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

This compound is a valuable intermediate for the synthesis of more complex molecular scaffolds.[10] For example, the aldehyde can be used in reactions such as:

-

Wittig reactions to form alkenes.

-

Reductive amination to introduce amine functionalities.

-

Condensation reactions to form heterocyclic rings like pyrimidines or imidazoles.

A notable application of structurally similar pyridine intermediates is in the synthesis of proton pump inhibitors (PPIs).[11] While a direct link to a specific commercial drug for this exact molecule is not prominent in the literature, its structural motifs are highly relevant.

Caption: General workflow for the use of this compound in the synthesis of complex heterocyclic scaffolds.

Additionally, the related compound 5-(dimethoxymethyl)-2'-deoxyuridine has shown antiviral activity, suggesting that the dimethoxymethyl pyridine moiety could be explored for the development of novel therapeutic agents in its own right.[12]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 1138443-97-6) is not widely available. However, based on the hazard information for structurally related pyridine and dimethoxybenzene derivatives, the following precautions are recommended.[13][14][15]

-

Potential Hazards:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.[14]

-

-

Recommended Precautions:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

First Aid:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

-

Conclusion

This compound is a valuable, albeit not extensively documented, chemical intermediate. Its key feature is the masked aldehyde functionality on a dimethoxy-substituted pyridine ring, a common scaffold in pharmaceuticals. While detailed experimental data is sparse in public literature, its potential for constructing complex molecular architectures is clear. For researchers in drug discovery and process chemistry, this compound represents a promising building block for the synthesis of novel bioactive molecules. Further investigation into its reactivity and applications is warranted to fully exploit its synthetic potential.

References

-

CP Lab Safety. 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine, 1 gram. [Link]

-

Schem.jp. Safety Data Sheet. [Link]

-

Alchem Pharmtech. CAS 95652-83-8 | 5-(Dimethoxymethyl)-2-methoxypyridine. [Link]

-

Quenelle, D. C., et al. 5-(Dimethoxymethyl)-2'-deoxyuridine: a novel gem diether nucleoside with anti-orthopoxvirus activity. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1133-1142. (2006). [Link]

-

PubChem. 2,5-Dimethoxypyridine. [Link]

- Google Patents.

-

PrepChem. Synthesis of 2-hydroxymethyl-4,5-dimethoxy-pyridine. [Link]

-

Roughley, S. D., & Jordan, A. M. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Journal of Medicinal Chemistry, 54(10), 3451-3479. (2011). [Link]

-

Hantzsch, A. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 10(1), 101-108. (2005). [Link]

-

PubChem. 5-Methoxyuracil. [Link]

-

PubChem. 2-Methoxy-3,5-dinitropyridine. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 5. chembk.com [chembk.com]

- 6. labsolu.ca [labsolu.ca]

- 7. prepchem.com [prepchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. arborpharmchem.com [arborpharmchem.com]

- 11. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]

- 12. 5-(Dimethoxymethyl)-2'-deoxyuridine: a novel gem diether nucleoside with anti-orthopoxvirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.pt [fishersci.pt]

- 14. dcfinechemicals.com [dcfinechemicals.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Synthesis of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine: Starting Materials and Core Methodologies

Introduction

5-(Dimethoxymethyl)-2,3-dimethoxypyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure serves as a crucial building block for more complex molecules, particularly as a key intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs that reduce stomach acid production. The dimethoxymethyl group is a stable precursor to a formyl (aldehyde) group, which can be readily unmasked under acidic conditions for subsequent chemical transformations. This guide provides an in-depth analysis of the primary synthetic routes to this valuable intermediate, focusing on the selection of starting materials and the rationale behind the core chemical transformations.

Retrosynthetic Analysis: Devising a Logical Pathway

A logical retrosynthetic approach to this compound involves disconnecting the molecule at its key functional groups. The dimethoxymethyl group, an acetal, is readily traced back to its corresponding aldehyde, 2,3-dimethoxypyridine-5-carbaldehyde . This aldehyde can be formed by introducing a formyl group onto a 2,3-dimethoxypyridine ring. A common and effective method for this is the formylation of an organometallic intermediate, which in turn can be generated from a halogenated precursor, such as 5-bromo-2,3-dimethoxypyridine . The synthesis of this brominated intermediate logically starts from 2,3-dimethoxypyridine , which itself can be prepared from commercially available and less complex pyridine derivatives. This multi-step functionalization of a pre-existing pyridine core represents the most prevalent and practical approach.

Caption: Retrosynthetic pathway for this compound.

Primary Synthetic Pathway: Functionalization of the Pyridine Core

The most direct and widely adopted strategy begins with readily available pyridine derivatives and introduces the required functional groups in a stepwise manner. This approach offers high convergence and control over regioselectivity.

Step 1: Synthesis of the 2,3-Disubstituted Pyridine Core

The initial challenge is the construction of the 2,3-dioxygenated pyridine skeleton. A common starting point is the use of precursors like 2-amino-3-nitropyridine or various dichloropyridines, which allow for the sequential introduction of the desired methoxy groups.

Starting Material Profile: 2-Amino-3-nitropyridine Derivatives

| Starting Material | Key Transformations | Rationale & Causality |

| 2-Amino-3-nitropyridine | 1. Diazotization & Hydrolysis2. O-Methylation3. Reduction of Nitro Group4. Diazotization & Methoxylation | The amino group at C2 can be converted to a hydroxyl group via a Sandmeyer-type reaction. Subsequent methylation provides the 2-methoxy substituent. The nitro group at C3 is then reduced to an amine, which is similarly converted to a methoxy group. |

| 2-Chloro-3-nitropyridine | 1. Nucleophilic Substitution (Methoxide)2. Reduction of Nitro Group3. Diazotization & Methoxylation | The chlorine at C2 is susceptible to nucleophilic aromatic substitution by sodium methoxide. The subsequent steps mirror the transformation of the nitro group as described above. |

A notable route involves the reduction of 2-amino-5-bromo-3-nitropyridine to form 2,3-diamino-5-bromopyridine.[1][2] While this intermediate is useful for synthesizing other heterocyclic systems, it highlights the general strategy of using amino and nitro groups as synthetic handles for introducing other functionalities like methoxy groups.[2]

Step 2: Regioselective Bromination

Once 2,3-dimethoxypyridine is obtained, the next step is the regioselective introduction of a bromine atom at the 5-position. This serves as a crucial handle for the subsequent formylation step.

Experimental Protocol: Bromination of 2,3-Dimethoxypyridine

-

Reaction Setup: Dissolve 2,3-dimethoxypyridine in a suitable inert solvent such as chloroform, dichloromethane, or acetic acid in a round-bottom flask equipped with a magnetic stirrer and protected from light.

-

Reagent Addition: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of bromine (1.0-1.1 equivalents) in the same solvent dropwise. The methoxy groups are activating and ortho-, para-directing. In the 2,3-dimethoxypyridine system, the 5-position is electronically favored for electrophilic substitution.[3]

-

Reaction Monitoring: Allow the reaction to stir at low temperature and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up and Purification: Quench the reaction with a solution of sodium thiosulfate to remove excess bromine. Separate the organic layer, wash with sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude 5-bromo-2,3-dimethoxypyridine is purified by column chromatography or recrystallization.

Step 3: Formylation via Metal-Halogen Exchange

The conversion of the bromo-intermediate to the corresponding aldehyde is efficiently achieved through a metal-halogen exchange followed by quenching with a formylating agent.

Experimental Protocol: Synthesis of 2,3-Dimethoxypyridine-5-carbaldehyde

-

Reaction Setup: In an oven-dried, three-neck flask under an inert atmosphere (argon or nitrogen), dissolve 5-bromo-2,3-dimethoxypyridine in an anhydrous ethereal solvent, typically tetrahydrofuran (THF) or diethyl ether.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, typically 1.1 equivalents) dropwise via syringe, maintaining the low temperature. The lithium-halogen exchange is generally rapid at this temperature. This step forms the highly reactive 5-lithiated pyridine intermediate.

-

Formylation: After stirring for a short period (e.g., 30-60 minutes), slowly add anhydrous N,N-dimethylformamide (DMF, >1.2 equivalents). The DMF acts as an electrophilic source of the formyl group.[4]

-

Quenching and Work-up: Allow the reaction to warm slowly to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: After solvent removal, purify the crude 2,3-dimethoxypyridine-5-carbaldehyde by silica gel column chromatography.

Step 4: Acetal Formation

The final step is the protection of the aldehyde as a dimethyl acetal. This is a standard acid-catalyzed reaction that proceeds in high yield.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve 2,3-dimethoxypyridine-5-carbaldehyde in an excess of anhydrous methanol.

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or a few drops of concentrated sulfuric acid. Alternatively, using trimethyl orthoformate as both a reagent and water scavenger can drive the reaction to completion.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (reflux). The reaction is typically complete within a few hours. The formation of the acetal is an equilibrium process; using excess methanol and/or removing the water byproduct shifts the equilibrium toward the product.[5]

-

Work-up and Isolation: Neutralize the acid catalyst with a base (e.g., triethylamine or sodium bicarbonate solution). Remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: The final product, This compound , can be purified by distillation under reduced pressure or column chromatography to yield a pure product.[6]

Caption: Stepwise workflow for the synthesis of the target molecule.

Alternative Approaches: De Novo Ring Synthesis

While functionalization of a pre-formed ring is common, constructing the pyridine ring from acyclic precursors is also possible, though often less practical for this specific substitution pattern.

-

Hantzsch Pyridine Synthesis: This classical method involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia.[7][8] Achieving the unsymmetrical 2,3,5-substitution pattern of the target molecule would require a modified, stepwise Hantzsch synthesis, which can be lower yielding and less regioselective than the functionalization approach.

-

Other Cycloaddition/Condensation Reactions: Various [4+2] or [5+1] cycloaddition strategies exist for pyridine synthesis.[9] These methods are powerful but often require highly specialized or complex starting materials to achieve the desired substitution pattern, making them less common for the production of this specific intermediate.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a multi-step functionalization of a pre-existing pyridine core. The key strategic bond formations involve a regioselective bromination at the C5 position, followed by a metal-halogen exchange and formylation to install the aldehyde precursor. The choice of the initial starting material, typically a nitrated or halogenated pyridine, is dictated by its commercial availability and the efficiency of converting its substituents to the required methoxy groups. This well-established pathway provides researchers and process chemists with a robust and scalable method to access this valuable building block for pharmaceutical applications.

References

- Kim, D. C., et al. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. HETEROCYCLES, 102(7), 1317.

- ChemicalBook. (n.d.). Pyridine-2-carbaldehyde ethylene acetal synthesis.

- BLD Pharm. (n.d.). 5-(Dimethoxymethyl)-2-methoxypyridine.

- ChemicalBook. (n.d.). 5-METHOXY-PYRIDINE-3-CARBALDEHYDE synthesis.

- Wikipedia. (n.d.). Hantzsch pyridine synthesis.

- Organic Chemistry Portal. (n.d.). Pyridine synthesis.

- Google Patents. (n.d.). EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.

- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Lab, Scripps Research.

- Kern, E. R., et al. (2007). 5-(Dimethoxymethyl)-2'-deoxyuridine: a novel gem diether nucleoside with anti-orthopoxvirus activity. Nucleosides, Nucleotides & Nucleic Acids, 26(6-7), 813-24.

- CP Lab Safety. (n.d.). 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine, 1 gram.

- Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage.

- ChemicalBook. (n.d.). 5-METHOXY-PYRIDINE-3-CARBALDEHYDE | 113118-83-5.

- PrepChem.com. (n.d.). Synthesis of 2-hydroxymethyl-4,5-dimethoxy-pyridine.

- Labsolu. (n.d.). 3-(Dimethoxymethyl)-5-methoxypyridine.

- Fluorochem. (n.d.). This compound.

- BOC Sciences. (n.d.). CAS 1087659-15-1 3-(Dimethoxymethyl)-5-methoxypyridine.

- Organic Syntheses. (n.d.). 2,3-diaminopyridine.

- Google Patents. (n.d.). US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes.

- Benchchem. (n.d.). Application Notes and Protocols: The Role of 2,3-Diamino-5-bromopyridine in the Synthesis of Heterocyclic Compounds.

- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

- Google Patents. (n.d.). US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine.

- Google Patents. (n.d.). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chempanda.com [chempanda.com]

- 4. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. Pyridine-2-carbaldehyde ethylene acetal synthesis - chemicalbook [chemicalbook.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. grokipedia.com [grokipedia.com]

- 8. baranlab.org [baranlab.org]

- 9. Pyridine synthesis [organic-chemistry.org]

Reaction mechanism for the formation of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine

An In-Depth Technical Guide to the Synthesis of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine: Mechanism and Practical Considerations

Executive Summary

Substituted pyridines are fundamental building blocks in medicinal chemistry and materials science. Among them, this compound serves as a key intermediate, offering a protected aldehyde functionality on a highly functionalized pyridine core. This guide provides a comprehensive examination of the synthetic pathway to this molecule, focusing on the underlying reaction mechanisms, experimental considerations, and the strategic rationale behind the procedural choices. The primary route involves the Vilsmeier-Haack formylation of 2,3-dimethoxypyridine, followed by acetal protection of the resulting aldehyde. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this synthesis.

Foundational Principles: Electrophilic Substitution on the Pyridine Ring

The pyridine ring, an aromatic heterocycle, presents unique challenges and opportunities in electrophilic aromatic substitution (SEAr).

Electronic Landscape of Pyridine

Unlike benzene, the pyridine ring contains a nitrogen atom that is more electronegative than carbon. This has two major consequences:

-

Reduced Reactivity: The nitrogen atom withdraws electron density from the ring, making pyridine significantly less nucleophilic and thus less reactive towards electrophiles than benzene.[1]

-

Reaction Conditions: Electrophilic substitution on pyridine often requires more forcing conditions compared to benzene.[1] Furthermore, under the acidic conditions frequently used in SEAr (e.g., nitration, sulfonation), the nitrogen atom is readily protonated, creating a pyridinium ion. This further deactivates the ring to electrophilic attack.[2]

The Role of Activating Substituents

The synthetic viability of electrophilic substitution on pyridine is dramatically enhanced by the presence of electron-donating groups (EDGs). Methoxy groups (-OCH₃), such as those in the 2,3-dimethoxypyridine substrate, are potent activators. They increase the electron density of the ring through resonance, thereby facilitating electrophilic attack. These groups also play a crucial role in directing the incoming electrophile to specific positions.[3]

The Core Synthesis: A Two-Stage Mechanistic Pathway

The formation of this compound is best understood as a two-part process: (A) the introduction of a formyl group onto the pyridine ring via the Vilsmeier-Haack reaction, and (B) the subsequent protection of this new functional group as a dimethyl acetal.

Stage 1: Vilsmeier-Haack Formylation of 2,3-Dimethoxypyridine

The Vilsmeier-Haack reaction is a mild and efficient method for formylating electron-rich aromatic and heteroaromatic compounds.[4][5] It avoids the harsh Lewis acids of Friedel-Crafts type reactions, which are often incompatible with the pyridine nitrogen.[1][6]

2.1.1. Generation of the Vilsmeier Reagent

The reaction is initiated by the formation of the electrophilic species, the Vilsmeier reagent (a chloroiminium ion), from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent, typically phosphorus oxychloride (POCl₃).[7][8]

// Reactants DMF [label=<

|

| DMF |

|

| POCl3 |

// Intermediate Intermediate [label=<

|

| Adduct |

// Product Vilsmeier [label=<

|

| Vilsmeier Reagent (Chloroiminium ion) |

// Byproduct Byproduct [label=<

|

| Byproduct |

// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];

// Edges {rank=same; DMF; POCl3} DMF -> inv1 [arrowhead=none]; POCl3 -> inv1 [arrowhead=none]; inv1 -> Intermediate; Intermediate -> inv2; inv2 -> Vilsmeier; inv2 -> Byproduct [label="Elimination"]; }

Diagram 1: Formation of the Vilsmeier Reagent from DMF and POCl₃.

2.1.2. Electrophilic Attack and Regioselectivity

The electron-rich 2,3-dimethoxypyridine[9] then attacks the electrophilic carbon of the Vilsmeier reagent. The regiochemical outcome—substitution at the C5 position—is a critical aspect of this reaction. This preference is dictated by the electronic stabilization of the resulting intermediate (the sigma complex or arenium ion).

-

Attack at C5: The positive charge in the sigma complex is delocalized across the ring and, crucially, can be stabilized by the lone pairs of both the C2 and C3 methoxy groups through resonance. This creates a highly stable intermediate.

-

Attack at C4 or C6: Attack at these positions leads to less stable intermediates. For instance, attack at C4 would place a positive charge on C3, adjacent to the C2-methoxy group, but the delocalization is less effective and doesn't benefit as optimally from both activating groups simultaneously. Attack at C6 is sterically hindered and electronically less favored.

The subsequent loss of a proton re-establishes aromaticity, yielding a protonated iminium intermediate, which is then hydrolyzed during aqueous workup to afford 2,3-dimethoxy-5-formylpyridine.

// Nodes Start [label="2,3-Dimethoxypyridine +\nVilsmeier Reagent"]; Attack [label="Electrophilic Attack at C5", shape=ellipse, fillcolor="#FFFFFF"]; Sigma [label="Sigma Complex (Arenium Ion)\n(Resonance Stabilized)"]; Aromatize [label="Deprotonation &\nRe-aromatization", shape=ellipse, fillcolor="#FFFFFF"]; Iminium [label="Iminium Salt Intermediate"]; Hydrolysis [label="Aqueous Workup\n(Hydrolysis)", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="2,3-Dimethoxy-5-formylpyridine", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Attack [color="#4285F4"]; Attack -> Sigma [label="Formation of C-C bond", color="#4285F4"]; Sigma -> Aromatize [label="Loss of H+", color="#34A853"]; Aromatize -> Iminium [color="#34A853"]; Iminium -> Hydrolysis [color="#FBBC05"]; Hydrolysis -> Product [color="#FBBC05"]; }

Diagram 2: Logical workflow for the Vilsmeier-Haack formylation of 2,3-dimethoxypyridine.

Stage 2: Acetal Formation

The aldehyde functional group is highly reactive. For multi-step syntheses, it is often necessary to "protect" it to prevent it from reacting in subsequent steps. Conversion to a dimethyl acetal is a common and effective protection strategy. This reaction is typically catalyzed by an acid in the presence of methanol.

The mechanism involves:

-

Protonation: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, forming a hemiacetal.

-

Proton Transfer & Elimination: The hydroxyl group of the hemiacetal is protonated, forming a good leaving group (water). Elimination of water generates a resonance-stabilized oxocarbenium ion.

-

Final Attack: A second molecule of methanol attacks the oxocarbenium ion, and subsequent deprotonation yields the stable dimethyl acetal, this compound.[10]

Integrated Experimental Protocol

The following protocol synthesizes established procedures for Vilsmeier-Haack formylation and acetal protection.

CAUTION: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Formylation

-

Apparatus Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The system is flame-dried and kept under a positive pressure of nitrogen.

-

Reagent Preparation: N,N-Dimethylformamide (DMF, 3.0 eq) is added to the flask and cooled to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃, 1.2 eq) is added dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10°C. The mixture is stirred at 0°C for 30 minutes.

-

Substrate Addition: A solution of 2,3-dimethoxypyridine (1.0 eq) in a minimal amount of dry solvent (e.g., dichloromethane) is added dropwise to the Vilsmeier reagent, again keeping the temperature below 10°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: The reaction is cooled to 0°C and cautiously quenched by pouring it onto crushed ice. The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

-

Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 2,3-dimethoxy-5-formylpyridine.

Part B: Acetalization

-

Reaction Setup: The crude aldehyde from Part A is dissolved in an excess of anhydrous methanol, which serves as both reactant and solvent.

-

Catalyst Addition: A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a few drops of concentrated sulfuric acid) is added.

-

Reaction: The mixture is stirred at room temperature or gently refluxed for several hours. The reaction progress can be monitored by TLC or GC-MS.

-

Workup: The reaction is quenched by adding a weak base (e.g., sodium bicarbonate) to neutralize the acid catalyst.

-

Purification: The methanol is removed under reduced pressure. The residue is dissolved in an organic solvent, washed with water and brine, dried, and concentrated. The final product, this compound, is purified by silica gel column chromatography or distillation.

Data and Characterization

The successful synthesis of the target compound and its intermediate should be confirmed through standard analytical techniques.

| Compound | Formula | Mol. Weight | Appearance | Expected ¹H NMR Signals (δ, ppm) |

| 2,3-Dimethoxy-5-formylpyridine | C₈H₉NO₃ | 167.16 | Solid | ~9.8 (s, 1H, -CHO), ~8.2 (d, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~4.0 (s, 3H, -OCH₃), ~3.9 (s, 3H, -OCH₃) |

| This compound | C₁₀H₁₅NO₄ | 213.23 | Oil or Solid | ~7.9 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~5.4 (s, 1H, -CH(OMe)₂), ~3.9 (s, 3H, -OCH₃), ~3.8 (s, 3H, -OCH₃), ~3.3 (s, 6H, -CH(OCH₃)₂) |

Note: Expected NMR shifts are approximate and can vary based on solvent and instrument.

Conclusion

The synthesis of this compound is a prime example of strategic chemical manipulation of a heteroaromatic system. By leveraging the activating effects of methoxy substituents, the challenging electrophilic formylation of a pyridine ring is rendered efficient and regioselective via the Vilsmeier-Haack reaction. The subsequent acetalization provides a stable, protected building block, ready for incorporation into more complex molecular architectures. A thorough understanding of the mechanisms governing these transformations is paramount for optimizing reaction conditions and adapting the methodology for the synthesis of novel pharmaceutical and materials science candidates.

References

-

Vilsmeier, A.; Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122.

-

Jones, G., Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.

-

Katritzky, A. R., et al. (2000). Masked Formylation with 2-Benzotriazolyl-1,3-dioxolane, a Novel Formyl Cation Equivalent. The Journal of Organic Chemistry, 65(6), 1886–1888.

-

NROChemistry. Vilsmeier-Haack Reaction.

-

Wikipedia. Vilsmeier–Haack reaction.

-

Fluorochem. this compound.

-

Chemistry LibreTexts. Electrophilic Substitution.

-

AOBChem. 2,3-Dimethoxypyridine.

Sources

- 1. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jk-sci.com [jk-sci.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. aobchem.com [aobchem.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

An In-depth Technical Guide to the Stability and Storage of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine

This document provides a comprehensive scientific guide for researchers, scientists, and drug development professionals on the intrinsic stability, potential degradation pathways, and optimal storage conditions for 5-(Dimethoxymethyl)-2,3-dimethoxypyridine. The recommendations and protocols herein are synthesized from fundamental chemical principles and established best practices in pharmaceutical stability testing to ensure the long-term integrity of this valuable synthetic intermediate.

Introduction: A Molecule of Interest

This compound is a substituted pyridine derivative whose utility often lies as a precursor in multi-step organic syntheses. Its chemical architecture, featuring a pyridine core, electron-donating methoxy groups, and a masked aldehyde in the form of a dimethoxymethyl acetal, dictates its reactivity and stability profile. A thorough understanding of its stability is paramount for ensuring reproducibility in experimental outcomes, preventing the formation of unknown impurities, and maintaining material potency over time. This guide elucidates the causal factors behind its stability and provides actionable protocols for its proper management.

Intrinsic Stability and Core Functional Group Analysis

The stability of this compound is not governed by a single factor but is a composite of the properties of its constituent functional groups.

-

Pyridine Ring: The pyridine nucleus imparts a weak basicity to the molecule. While generally stable, the nitrogen atom can be protonated in acidic media, potentially influencing the electronic properties of the ring and the lability of its substituents.

-

Methoxy Groups: The two methoxy groups at the C2 and C3 positions are electron-donating, increasing the electron density of the pyridine ring. They are generally stable and ether linkages are robust, showing low susceptibility to degradation under standard conditions.

-

Dimethoxymethyl Group (Acetal): This is the most reactive and critical functional group from a stability perspective. Acetals serve as protecting groups for aldehydes and are characterized by their stability in neutral to strongly basic conditions.[1][2] However, they are highly susceptible to hydrolysis under acidic conditions, which readily cleaves the acetal to regenerate the parent aldehyde and corresponding alcohol.[3][4]

From a mechanistic standpoint, the primary degradation pathway of concern for this molecule is the acid-catalyzed hydrolysis of the acetal moiety.

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The presence of even trace amounts of acid (e.g., from atmospheric CO₂ in the presence of moisture or acidic impurities) can catalyze the hydrolysis of the dimethoxymethyl group to yield 5-formyl-2,3-dimethoxypyridine and two equivalents of methanol. This is the most probable and significant degradation pathway.

The mechanism involves the initial protonation of one of the acetal's oxygen atoms, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and deprotonation yields a hemiacetal, which rapidly decomposes to the final aldehyde and a second molecule of methanol.

Protocol: Stability-Indicating Analytical Method (RP-HPLC Example)

Objective: To develop an analytical method capable of separating the intact parent compound from all process-related impurities and degradation products generated during stress testing.

Methodology:

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or a Mass Spectrometer (MS) is required. LC-MS is preferred for definitive peak identification. [5][6]2. Chromatographic Conditions (Starting Point):

-

Column: C18 stationary phase (e.g., Hypersil BDS C18, 50 mm x 4.6 mm, 3 µm). [5] * Mobile Phase A: 10 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A time-based gradient from high aqueous to high organic content (e.g., 5% B to 95% B over 15 minutes) is recommended to ensure elution of all components.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm and/or 270 nm, or full scan MS. [5]3. Method Validation:

-

Inject the unstressed control sample to determine the retention time of the parent compound.

-

Inject each stressed sample. The method is deemed "stability-indicating" if all degradation products are baseline-resolved from the parent peak and from each other.

-

Peak purity analysis (using a Diode Array Detector or MS) should be performed to confirm that the parent peak in stressed samples is free from co-eluting impurities.

-

Conclusion

The chemical stability of this compound is primarily dictated by the acid-labile nature of its dimethoxymethyl acetal group. The principal degradation pathway is hydrolysis to the corresponding aldehyde, a reaction catalyzed by acid and moisture. Therefore, the most critical storage requirements are the stringent exclusion of moisture and acidic environments. Storing the compound under a dry, inert atmosphere at refrigerated temperatures (2-8°C) in a tightly sealed, light-protected container will ensure its maximum shelf-life and preserve its chemical integrity for its intended use in research and development. The provided experimental protocols offer a robust framework for validating these stability characteristics in a laboratory setting.

References

-

Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC. PubMed Central. Available at: [Link]

-

5-(Dimethoxymethyl)-2'-deoxyuridine: a novel gem diether nucleoside with anti-orthopoxvirus activity. PubMed. Available at: [Link]

-

Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Available at: [Link]

-

This compound. LabSolutions. Available at: [Link]

-

Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. Available at: [Link]

-

ICSC 0323 - PYRIDINE. INCHEM. Available at: [Link]

-

Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. Available at: [Link]

-

Hydrolysis of Dihydrouridine and Related Compounds. NASA Technical Reports Server (NTRS). Available at: [Link]

-

Safety Data Sheet: Pyridine. Carl ROTH. Available at: [Link]

-

Acetals as Protecting Groups. Chemistry LibreTexts. Available at: [Link]

-

Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at: [Link]

-

Direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

PYRIDINE FOR SYNTHESIS. Loba Chemie. Available at: [Link]

-

Identification of the Major Degradation Pathways of Selumetinib. MDPI. Available at: [Link]

-

Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate. Available at: [Link]

-

A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. Available at: [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

-

Acetals as Protecting Groups. Chemistry LibreTexts. Available at: [Link]

-

Elucidating the pathways of degradation of denagliptin. PubMed. Available at: [Link]

-

Analytical Methods. RSC Publishing. Available at: [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

-

Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available at: [Link]

-

Acetals as Protecting Groups and Thioacetals. YouTube. Available at: [Link]

-

Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed. Available at: [Link]

-

Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Available at: [Link]

Sources

- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]